molecular formula C6H8FNO2 B13588029 3-Amino-2-fluorobicyclo[1.1.1]pentane-1-carboxylic acid

3-Amino-2-fluorobicyclo[1.1.1]pentane-1-carboxylic acid

Cat. No.: B13588029
M. Wt: 145.13 g/mol
InChI Key: YGXSXOPWPGCHMR-UHFFFAOYSA-N
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Description

3-Amino-2-fluorobicyclo[111]pentane-1-carboxylic acid is a unique compound characterized by its bicyclic structure, which includes a fluorine atom and an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-fluorobicyclo[1.1.1]pentane-1-carboxylic acid typically involves the decarboxylative fluorination of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid . This process is carried out under anhydrous conditions using reagents such as sodium hydroxide (NaOH) and solvents like tetrahydrofuran (THF) and water . The reaction mixture is often biphasic, and the progress is monitored using techniques like thin-layer chromatography (TLC) .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, ensuring the availability of high-purity reagents, and employing industrial-scale reactors to handle larger volumes of reactants and solvents.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-fluorobicyclo[1.1.1]pentane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide (NaI) in acetone for halogen exchange reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Scientific Research Applications of 3-Amino-2-fluorobicyclo[1.1.1]pentane-1-carboxylic acid

This compound is a unique compound with a bicyclic structure containing a fluorine atom and an amino group. This compound is explored in chemistry, biology, medicine, and industry. Its molecular formula is C6H8FNO2 and its molecular weight is 145.13 g/mol .

Applications

  • Chemistry It serves as a building block for synthesizing complex molecules.
  • Biology It is used to study enzyme interactions and protein-ligand binding.
  • Medicine The compound is explored as a drug candidate, particularly in developing treatments for neurological disorders.
  • Industry It is utilized in producing specialty chemicals and materials.

Chemical Reactions

This compound undergoes different chemical reactions:

  • Oxidation This reaction uses oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
  • Reduction This reaction can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
  • Substitution Nucleophilic substitution reactions can occur, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions. Sodium iodide (NaI) in acetone can be used for halogen exchange reactions.

The products of these reactions depend on the specific conditions and reagents used. Oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Mechanism of Action

The mechanism by which 3-Amino-2-fluorobicyclo[1.1.1]pentane-1-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s binding affinity to certain enzymes and receptors, thereby modulating their activity. The bicyclic structure provides rigidity, which can improve the selectivity and potency of the compound in biological systems.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-2-fluorobicyclo[1.1.1]pentane-1-carboxylic acid stands out due to the presence of both the amino and fluorine groups, which confer unique chemical and biological properties. The combination of these functional groups enhances its potential as a versatile building block in synthetic chemistry and as a promising candidate in drug discovery.

Biological Activity

3-Amino-2-fluorobicyclo[1.1.1]pentane-1-carboxylic acid is a bicyclic compound notable for its unique structural features, including an amino group and a fluorine atom. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of enzyme interactions and drug development.

The molecular formula of this compound is C6H8FNO2C_6H_8FNO_2, with a molecular weight of 145.13 g/mol. Its structure contributes to its reactivity and biological activity, making it a valuable compound for various applications.

PropertyValue
Molecular FormulaC6H8FNO2
Molecular Weight145.13 g/mol
IUPAC NameThis compound
InChIInChI=1S/C6H8FNO2/c7-3-5(4(9)10)1-6(3,8)2-5/h3H,1-2,8H2,(H,9,10)

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The presence of the fluorine atom enhances its binding affinity to certain enzymes and receptors, which can modulate their activity. The rigidity provided by the bicyclic structure further improves the selectivity and potency of this compound in biochemical interactions.

Biological Applications

Research has indicated several potential applications of this compound in various fields:

Enzyme Interaction Studies : It serves as a model compound for studying protein-ligand binding interactions, which are crucial for understanding enzyme mechanisms and developing inhibitors.

Drug Development : Preliminary studies suggest that it may have therapeutic potential in treating neurological disorders due to its ability to influence neurotransmitter systems.

Chemical Synthesis : It acts as a building block for synthesizing more complex molecules, contributing to advancements in synthetic organic chemistry.

Case Studies and Research Findings

Recent studies highlight the compound's role in drug discovery:

  • Study on γ-Secretase Inhibitors : Research published in Journal of Medicinal Chemistry demonstrated that bicyclic compounds like this compound can serve as nonclassical phenyl ring bioisosteres, enhancing the potency of γ-secretase inhibitors used in Alzheimer's disease treatment .
  • Enzyme Inhibition : Another study investigated its application as a phenyl replacement within lipoprotein-associated phospholipase A2 inhibitors, suggesting that modifications in bicyclic structures can lead to improved pharmacological profiles .

Properties

Molecular Formula

C6H8FNO2

Molecular Weight

145.13 g/mol

IUPAC Name

3-amino-2-fluorobicyclo[1.1.1]pentane-1-carboxylic acid

InChI

InChI=1S/C6H8FNO2/c7-3-5(4(9)10)1-6(3,8)2-5/h3H,1-2,8H2,(H,9,10)

InChI Key

YGXSXOPWPGCHMR-UHFFFAOYSA-N

Canonical SMILES

C1C2(CC1(C2F)N)C(=O)O

Origin of Product

United States

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